Superior Antiproliferative Potency Against K562 and Raji Leukemia Cell Lines Versus Tanshinone I, IIA, and Cryptotanshinone
Dihydrotanshinone I demonstrates markedly superior growth-inhibitory potency against hematological malignancy cell lines in a direct head-to-head comparison. In K562 chronic myelogenous leukemia cells, the IC50 for Dihydrotanshinone I at 24 h was 3.50 μmol/L, compared to 13.52 μmol/L for Tanshinone I, 19.32 μmol/L for Tanshinone IIA, and 47.52 μmol/L for Cryptotanshinone [1]. This trend of superior potency for Dihydrotanshinone I was consistent across time points and cell lines, including Raji B-cell lymphoma cells [1].
| Evidence Dimension | In vitro cytotoxicity (IC50 in K562 cells at 24 h) |
|---|---|
| Target Compound Data | 3.50 μmol/L (K562 at 24 h) |
| Comparator Or Baseline | Tanshinone I: 13.52 μmol/L; Tanshinone IIA: 19.32 μmol/L; Cryptotanshinone: 47.52 μmol/L |
| Quantified Difference | 3.9-fold more potent than Tanshinone I; 5.5-fold more potent than Tanshinone IIA; 13.6-fold more potent than Cryptotanshinone. |
| Conditions | Modified MTT assay on K562 and Raji cell lines. |
Why This Matters
This quantifiable superiority in potency directly informs assay design and procurement, as using a less active analog would require significantly higher concentrations to achieve a comparable biological effect, potentially introducing off-target effects and altering the interpretability of structure-activity relationship studies.
- [1] Li, H.; Zhang, Q.; Chu, T.; Shi, H.-Y.; Mao, S.-J. Growth-inhibitory and apoptosis-inducing effects of tanshinones on hematological malignancy cells and their structure-activity relationship. *Anti-Cancer Drugs* **2012**, *23* (8), 846-855. doi: 10.1097/CAD.0b013e328351f896. View Source
